Aztreonam is derived from the fermentation of Chromobacterium violaceum, a soil bacterium. It is chemically designated as (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid. Its molecular formula is C13H17N5O8S and it has a molecular weight of 435.44 g/mol .
The synthesis of aztreonam involves several methods, with recent advancements focusing on more efficient and environmentally friendly processes. A notable method involves the hydrolysis of aztreonam t-butyl ester in an aqueous medium, yielding high purity and yield rates.
Aztreonam's structure features a unique beta-lactam ring fused with a thiazole side chain, which is critical for its antibacterial activity. The specific arrangement of functional groups contributes to its stability against hydrolysis by certain beta-lactamases.
Aztreonam undergoes various chemical reactions that are crucial for its antibacterial function and stability.
Aztreonam exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis, a critical process for bacterial growth and replication.
Aztreonam possesses distinct physical and chemical properties that contribute to its functionality as an antibiotic.
Aztreonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria, especially when patients have allergies to penicillin.
Aztreonam (AZT) originated from the discovery of SQ 26,180, a naturally occurring monobactam antibiotic isolated from the Gram-negative bacterium Chromobacterium violaceum found in tropical soils and water [1] [5]. Researchers at Squibb (now Bristol Myers Squibb) identified this compound during systematic screening of bacterial metabolites for β-lactamase stability in the late 1970s [1] [8]. Biosynthetic studies using isotope-labeled precursors demonstrated that the carbon atoms of SQ 26,180’s β-lactam ring derive directly from L-serine, with complete retention of the C-3 hydrogen atoms. This occurs via an SN2 ring closure mechanism, distinguishing it from bicyclic β-lactams like penicillins [1]. C. violaceum produces monobactams during logarithmic growth phases, with serine, glycine, and cysteine serving as primary precursors. Notably, excess nonradioactive serine depressed incorporation of labeled cysteine/glycine, confirming serine’s central role [1].
The monobactam core—a monocyclic β-lactam ring with an N1-sulfonate group—is structurally distinct from fused bicyclic β-lactam antibiotics. Commercial aztreonam synthesis leverages chemoenzymatic approaches:
Table 1: Key Synthetic Intermediates in Aztreonam Production
Intermediate | Role | Synthetic Origin |
---|---|---|
3-AMA nucleus | Monobactam core | L-Serine + sulfonate donor |
4-Methyl substituent | Enhances β-lactam stability | L-Threonine derivative |
Syn-isooxazole side chain | Expands Gram-negative spectrum | 2-Aminothiazolyl glyoxylate |
SAR studies established that monobactam activity depends critically on:
Table 2: Critical SAR Features of Aztreonam Versus Precursors
Structural Element | SQ 26,180 | Aztreonam | Impact of Optimization |
---|---|---|---|
N1-Substituent | Sulfate | Sulfonate | Enhanced chemical stability |
C3 Side Chain | Basic amine | Aminothiazole oxime (Z) | 100x ↑ vs. P. aeruginosa |
C4 Substituent | H | Methyl | Prevents β-lactam ring hydrolysis |
Recent innovations address aztreonam’s susceptibility to serine β-lactamases (e.g., KPC, ESBLs):
Table 3: Resistance Mechanisms and Aztreonam Stability
Resistance Mechanism | Aztreonam Stability | Clinical Impact |
---|---|---|
Metallo-β-lactamases (MBLs) | Stable | Retains activity against NDM/VIM |
Serine-β-lactamases (KPC/ESBL) | Labile | Requires combination with BLIs (e.g., avibactam) |
Efflux pumps (MexAB-OprM) | Substrate | Overexpression causes resistance in P. aeruginosa |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7